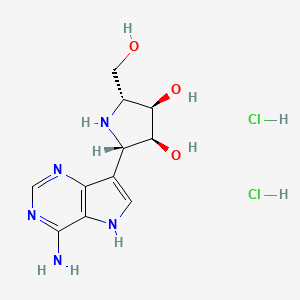

Galidesivir dihydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

1373208-51-5 |

|---|---|

Fórmula molecular |

C11H17Cl2N5O3 |

Peso molecular |

338.19 g/mol |

Nombre IUPAC |

(2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol;dihydrochloride |

InChI |

InChI=1S/C11H15N5O3.2ClH/c12-11-8-6(14-3-15-11)4(1-13-8)7-10(19)9(18)5(2-17)16-7;;/h1,3,5,7,9-10,13,16-19H,2H2,(H2,12,14,15);2*1H/t5-,7+,9-,10+;;/m1../s1 |

Clave InChI |

LOHGEHBUEDUIRK-PUSSMWDMSA-N |

SMILES isomérico |

C1=C(C2=C(N1)C(=NC=N2)N)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O.Cl.Cl |

SMILES canónico |

C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)CO)O)O.Cl.Cl |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Galidesivir Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Galidesivir (BCX4430) is a broad-spectrum antiviral agent demonstrating significant potential against a wide array of RNA viruses. As an adenosine nucleoside analog, its core mechanism of action lies in the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication of many pathogenic viruses. This technical guide provides a comprehensive overview of the molecular interactions, biochemical pathways, and cellular effects that underpin the antiviral activity of Galidesivir. Detailed experimental protocols for key assays, quantitative data from in vitro and clinical studies, and visual representations of the mechanism are presented to facilitate a deeper understanding for research and drug development professionals.

Core Mechanism of Action: A Multi-Step Process

Galidesivir's efficacy as an antiviral is rooted in its ability to act as a molecular mimic, deceiving the viral replication machinery. The process can be broken down into several key stages, from cellular uptake to the ultimate termination of viral RNA synthesis.

Cellular Uptake and Anabolic Phosphorylation

Upon administration, Galidesivir is transported into the host cell. As a prodrug, it is initially inactive. To become pharmacologically active, it must undergo a series of phosphorylation events catalyzed by host cellular kinases. This anabolic conversion transforms Galidesivir into its active triphosphate form, Galidesivir triphosphate (BCX4430-TP).[1][2] This process is a critical determinant of the drug's potency, and the efficiency of this conversion can vary between different cell types.[1]

Targeting the Viral RNA-Dependent RNA Polymerase (RdRp)

Galidesivir triphosphate structurally resembles the natural nucleotide adenosine triphosphate (ATP). This structural similarity allows it to be recognized as a substrate by the viral RNA-dependent RNA polymerase (RdRp), the central enzyme responsible for replicating the viral RNA genome.[1][3]

Incorporation and Non-Obligate Chain Termination

During viral RNA synthesis, the RdRp incorporates Galidesivir monophosphate into the nascent RNA strand in place of adenosine monophosphate.[4] Following this incorporation, the chemical structure of Galidesivir disrupts the subsequent addition of nucleotides, leading to premature termination of the growing RNA chain. This mechanism is described as "non-obligate chain termination."[4] The stalled replication complex effectively halts the production of new viral genomes, thereby inhibiting viral propagation.[1][4] Computational modeling studies have further supported the potential for Galidesivir to bind effectively to the RdRp of various viruses, including SARS-CoV-2.[3]

Quantitative Data Summary

The antiviral activity and pharmacokinetic profile of Galidesivir have been characterized through numerous in vitro and clinical studies. The following tables summarize key quantitative data.

In Vitro Antiviral Activity of Galidesivir

The 50% effective concentration (EC50) is a measure of the drug's potency in inhibiting viral replication in cell culture.

| Viral Family | Virus | Cell Line | EC50 (µM) | Reference |

| Arenaviridae | Lassa Virus | Vero | 43.0 | [1] |

| Junin Virus | Vero | 42.2 | [1] | |

| Bunyaviridae | Rift Valley Fever Virus | Vero | 20.4 - 41.6 | [1] |

| La Crosse Virus | Vero | >7.5 SI | [1] | |

| Maporal Virus | Vero | 40.1 | [1] | |

| Coronaviridae | SARS-CoV | Vero | 57.7 | [1] |

| MERS-CoV | Vero | 68.4 | [1] | |

| Flaviviridae | Dengue Virus | Vero 76 | 32.8 | [1] |

| West Nile Virus | PS | 2.3 | [1] | |

| Japanese Encephalitis Virus | Vero 76 | 43.6 | [1] | |

| Yellow Fever Virus | Vero | >7 SI | [1] | |

| Zika Virus | Vero 76, Huh-7, RD | 3.8 - 14.3 | [1] |

SI = Selectivity Index (CC50/EC50)

Human Pharmacokinetics of Galidesivir (Phase 1 Clinical Trial)

Pharmacokinetic parameters were evaluated in healthy adult subjects following single intravenous (IV) and intramuscular (IM) administrations.[5]

Table 2.1: Single Intravenous (IV) Dose Pharmacokinetics [5]

| Dose | Cmax (ng/mL) | AUC0-t (hr*ng/mL) | t1/2 (h) |

| 5 mg/kg | 4550 (983) | 10100 (1550) | 90.7 (23.9) |

| 10 mg/kg | 9050 (1850) | 22500 (4500) | 106 (25) |

| 15 mg/kg | 14800 (2900) | 35800 (6800) | 119 (21) |

| 20 mg/kg | 20500 (4100) | 44600 (8900) | 105 (17) |

Values are presented as mean (SD).

Table 2.2: Single Intramuscular (IM) Dose Pharmacokinetics [5]

| Dose | Cmax (ng/mL) | AUC0-last (hr*ng/mL) | t1/2 (h) |

| 0.3 mg/kg | 106 (28.8) | 1340 (451) | 87.2 (28.2) |

| 1 mg/kg | 345 (99.2) | 4860 (1310) | 101 (19) |

| 3 mg/kg | 1020 (291) | 14900 (3880) | 116 (23) |

| 10 mg/kg | 3380 (986) | 51200 (13400) | 110 (18) |

Values are presented as mean (SD).

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to elucidate the mechanism of action of Galidesivir.

RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This assay biochemically assesses the direct inhibitory effect of Galidesivir triphosphate on the enzymatic activity of viral RdRp.

Objective: To determine the concentration at which Galidesivir triphosphate inhibits 50% of the RdRp activity (IC50).

Materials:

-

Purified recombinant viral RdRp

-

Galidesivir triphosphate (BCX4430-TP)

-

ATP, GTP, CTP, and UTP solutions

-

RNA template-primer duplex

-

Reaction buffer (e.g., Tris-HCl, MgCl2, DTT, KCl)

-

Radiolabeled nucleotide (e.g., [α-³²P]GTP) or fluorescently labeled primer

-

Quenching solution (e.g., EDTA)

-

Denaturing polyacrylamide gel

-

Phosphorimager or fluorescence scanner

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, RNA template-primer, and a mix of three non-labeled nucleotides.

-

Add varying concentrations of Galidesivir triphosphate to the reaction mixtures.

-

Initiate the polymerase reaction by adding the viral RdRp and the fourth, radiolabeled or fluorescently labeled, nucleotide.

-

Incubate the reaction at the optimal temperature for the specific RdRp (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding the quenching solution.

-

Denature the RNA products and resolve them on a denaturing polyacrylamide gel.

-

Visualize the RNA products using a phosphorimager or fluorescence scanner.

-

Quantify the amount of full-length and terminated RNA products to determine the percent inhibition at each concentration of Galidesivir triphosphate.

-

Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Activity Assays

These assays evaluate the ability of Galidesivir to inhibit viral replication within a cellular context.

Objective: To quantify the reduction in infectious virus production in the presence of Galidesivir.

Materials:

-

Susceptible host cell line (e.g., Vero, Huh-7)

-

Virus stock of known titer

-

Galidesivir dihydrochloride

-

Cell culture medium and supplements

-

96-well plates

-

Plaque assay materials (agarose overlay, crystal violet stain) or TCID50 assay materials

Protocol:

-

Seed host cells in 96-well plates and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of Galidesivir in cell culture medium.

-

Remove the growth medium from the cells and add the medium containing the different concentrations of Galidesivir.

-

Infect the cells with the virus at a specific multiplicity of infection (MOI), for example, an MOI of 0.02 for Caco-2 cells and 0.002 for Vero-76 cells with SARS-CoV-2.[3]

-

Incubate the infected plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

-

Collect the supernatant from each well.

-

Determine the viral titer in the supernatant using a plaque assay or a TCID50 assay.

-

Calculate the percent reduction in viral yield for each drug concentration compared to the untreated virus control.

-

Determine the EC50 value from the dose-response curve.

Objective: To measure the ability of Galidesivir to protect cells from virus-induced death or morphological changes.

Materials:

-

Susceptible host cell line that exhibits CPE upon infection

-

Virus stock

-

This compound

-

Cell culture medium

-

96-well plates

-

Cell viability reagent (e.g., neutral red, MTT, or a commercial ATP-based assay)

-

Plate reader

Protocol:

-

Seed host cells in 96-well plates.

-

After 24 hours, treat the cells with serial dilutions of Galidesivir.

-

Infect the cells with a viral dose that causes significant CPE within a few days.

-

Incubate the plates until CPE is evident in the untreated virus control wells (typically 3-5 days).

-

Assess cell viability by adding a cell viability reagent and measuring the absorbance or luminescence according to the manufacturer's instructions.

-

Calculate the percent protection of cells for each drug concentration relative to the cell control (no virus) and virus control (no drug) wells.

-

Determine the EC50 value from the dose-response curve. Simultaneously, a cytotoxicity assay (CC50) should be performed by treating uninfected cells with Galidesivir to determine the drug's toxicity.

Conclusion

This compound's mechanism of action as a nucleoside analog inhibitor of viral RdRp positions it as a promising broad-spectrum antiviral agent. Its efficacy is dependent on intracellular conversion to its active triphosphate form, which then competes with natural nucleotides for incorporation into the nascent viral RNA, ultimately leading to premature chain termination and the cessation of viral replication. The quantitative data from both in vitro and early-phase clinical trials provide a solid foundation for its continued development. The detailed experimental protocols outlined in this guide offer a framework for researchers to further investigate the antiviral properties of Galidesivir and similar compounds. A thorough understanding of its mechanism is paramount for optimizing its therapeutic potential and for the rational design of next-generation antiviral drugs.

References

- 1. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Activity of Galidesivir in a Hamster Model of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protection against filovirus diseases by a novel broad-spectrum nucleoside analogue BCX4430 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and safety of the nucleoside analog antiviral drug galidesivir administered to healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]

Galidesivir: A Technical Whitepaper on its Function as a Viral RNA-Dependent RNA Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galidesivir (BCX4430) is a broad-spectrum antiviral agent demonstrating significant potential for the treatment of a variety of RNA virus infections. As an adenosine nucleoside analog, its mechanism of action centers on the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many pathogenic viruses. This technical guide provides a comprehensive overview of Galidesivir, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Introduction

The emergence and re-emergence of RNA viruses pose a significant and ongoing threat to global public health. The development of broad-spectrum antiviral therapeutics is a critical component of pandemic preparedness and response. Galidesivir, a C-adenosine nucleoside analog, has been the subject of extensive preclinical and clinical investigation for its activity against a wide range of RNA viruses, including filoviruses (Ebola, Marburg), flaviviruses (Zika, Yellow Fever), and coronaviruses.[1] This document serves as a technical resource for the scientific community, detailing the molecular basis of Galidesivir's antiviral activity and providing methodologies for its study.

Mechanism of Action

Galidesivir is a prodrug that requires intracellular activation to exert its antiviral effect.[2] Upon entry into the host cell, it is phosphorylated by cellular kinases to its active triphosphate form, Galidesivir triphosphate (BCX4430-TP).[2] This active metabolite mimics the natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp).[3][2] The incorporation of BCX4430-TP into the growing RNA strand leads to premature chain termination, thereby halting viral replication.[3][4] Molecular docking studies have suggested that Galidesivir binds to the active site of the viral RdRp, interacting with key amino acid residues.[5][6]

dot

Caption: Mechanism of action of Galidesivir.

Quantitative Data

The antiviral activity and pharmacokinetic profile of Galidesivir have been characterized in numerous studies. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of Galidesivir

| Virus Family | Virus Species | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Arenaviridae | Lassa virus (LASV) | HeLa | 43.0 | >100 | >2.3 | [2] |

| Junin virus (JUNV) | HeLa | 42.2 | >100 | >2.4 | [2] | |

| Bunyaviridae | Rift Valley Fever virus (RVFV) | Vero | 20.4 - 41.6 | >100 | >2.4 - >4.9 | [2] |

| Coronaviridae | SARS-CoV-2 | Caco-2 | Low µM range | - | - | [7] |

| SARS-CoV-2 | Vero-76 | Low µM range | - | - | [7] | |

| Filoviridae | Ebola virus (EBOV) | - | - | - | - | - |

| Marburg virus (MARV) | - | - | - | - | - | |

| Flaviviridae | Dengue virus (DENV) | Vero 76 | 32.8 | >295 | >9.0 | |

| West Nile virus (WNV) | PS | 2.3 | >100 | >42.9 | ||

| Tick-borne Encephalitis virus (TBEV) | - | 1.5 | >100 | >67.6 | ||

| Yellow Fever virus (YFV) | - | - | - | - | - | |

| Zika virus (ZIKV) | - | - | - | - | - | |

| Orthomyxoviridae | Influenza A virus (IAV) | MDCK | 10.7 | >297 | >27.7 | |

| Paramyxoviridae | Nipah virus (NiV) | HeLa | 41.9 | >100 | >2.4 | |

| Measles virus (MeV) | Vero 76 | 6.19 | >296 | >47.8 | ||

| Picornaviridae | Human Rhinovirus 14 (HRV-14) | HeLa | 3.4 | >297 | >87.1 | |

| Pneumoviridae | Respiratory Syncytial virus (RSV) | MA104 | 11.0 | >90 | >8.1 |

Table 2: In Vitro IC50 of Galidesivir Triphosphate (BCX4430-TP) against Viral RdRp

| Virus | IC50 (µM) | Assay Conditions | Reference |

| Dengue-2 virus | 42 ± 12 | ATP: 20 µM | [8][9][10] |

| Zika virus | 47 ± 5 | ATP: 20 µM | [8][9][10] |

Table 3: Human Pharmacokinetic Parameters of Galidesivir (Single Dose)

| Route of Administration | Dose Range (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (h·ng/mL) | t1/2 (h) | Reference |

| Intramuscular (IM) | 0.3 - 10 | Dose-proportional increase | ~0.25 | Dose-proportional increase | - | [11] |

| Intravenous (IV) | 5 - 20 | Dose-proportional increase | - | Dose-proportional increase | 104 - 175 | [11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiviral compounds. The following sections provide protocols for key in vitro and in vivo assays used to evaluate Galidesivir.

In Vitro Assays

dot

Caption: General workflow for in vitro evaluation of Galidesivir.

This assay measures the ability of a compound to protect cells from virus-induced death.[12]

-

Materials:

-

Host cells susceptible to the virus of interest (e.g., Vero, MRC-5, Huh-7).

-

96-well cell culture plates.

-

Virus stock of known titer.

-

Galidesivir stock solution.

-

Cell culture medium.

-

Neutral red solution.

-

PBS.

-

Plate reader.

-

-

Protocol:

-

Seed host cells in a 96-well plate and incubate overnight to form a confluent monolayer.

-

Prepare serial dilutions of Galidesivir in cell culture medium.

-

Remove the growth medium from the cells and infect with the virus at a predetermined multiplicity of infection (MOI).

-

After a 1-2 hour adsorption period, remove the virus inoculum and add the Galidesivir dilutions to the respective wells. Include virus control (no drug) and cell control (no virus, no drug) wells.

-

Incubate the plate for a period sufficient to observe significant CPE in the virus control wells (typically 3-6 days).[13]

-

Stain the cells with neutral red, which is taken up by viable cells.

-

After incubation, wash the cells and extract the dye.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm) using a plate reader.

-

Calculate the 50% effective concentration (EC50) by determining the Galidesivir concentration that results in a 50% reduction of CPE compared to the virus control.

-

This assay quantifies the reduction in the production of infectious virus particles in the presence of the antiviral compound.[14]

-

Materials:

-

As per the CPE assay.

-

Apparatus for titrating virus (e.g., for plaque assay or TCID50).

-

-

Protocol:

-

Follow steps 1-4 of the CPE reduction assay protocol.

-

After the incubation period (typically corresponding to one viral replication cycle), collect the cell culture supernatants.

-

Determine the virus titer in the collected supernatants using a plaque assay or TCID50 assay.

-

The EC50 is the concentration of Galidesivir that causes a 50% reduction in the viral titer compared to the untreated virus control.

-

This is a quantitative method to measure the inhibition of infectious virus particle formation.[15][16]

-

Materials:

-

Host cells in 6-well or 12-well plates.

-

Virus stock.

-

Galidesivir dilutions.

-

Overlay medium (e.g., cell culture medium containing agarose or methylcellulose).

-

Fixative (e.g., formaldehyde).

-

Staining solution (e.g., crystal violet).

-

-

Protocol:

-

Seed cells to form a confluent monolayer.

-

Infect the cells with a dilution of virus calculated to produce a countable number of plaques (e.g., 50-100 PFU/well).

-

After adsorption, remove the inoculum and overlay the cells with the overlay medium containing different concentrations of Galidesivir.

-

Incubate the plates until plaques are visible.

-

Fix the cells and stain with crystal violet to visualize the plaques.

-

Count the number of plaques in each well.

-

The EC50 is the concentration of Galidesivir that reduces the number of plaques by 50% compared to the virus control.

-

This assay directly measures the inhibition of the viral RdRp enzyme activity by the active triphosphate form of Galidesivir.[8][9]

-

Materials:

-

Purified recombinant viral RdRp.

-

Galidesivir triphosphate (BCX4430-TP).

-

RNA template and primer.

-

Ribonucleoside triphosphates (rNTPs), including radiolabeled or fluorescently labeled rNTPs.

-

Reaction buffer.

-

Detection system (e.g., scintillation counter, fluorescence plate reader).

-

-

Protocol:

-

Set up a reaction mixture containing the purified RdRp, RNA template/primer, and reaction buffer.

-

Add varying concentrations of BCX4430-TP.

-

Initiate the reaction by adding the rNTP mix (including the labeled rNTP).

-

Incubate the reaction at the optimal temperature for the enzyme.

-

Stop the reaction and quantify the amount of incorporated labeled rNTP, which is proportional to the RdRp activity.

-

The 50% inhibitory concentration (IC50) is the concentration of BCX4430-TP that reduces RdRp activity by 50%.

-

In Vivo Animal Model Studies

dot

Caption: General workflow for in vivo efficacy studies of Galidesivir.

This model is used to evaluate the efficacy of antivirals against SARS-CoV-2 infection.[7][17]

-

Animals: Syrian golden hamsters.

-

Virus: SARS-CoV-2 isolate (e.g., USA-WA1/2020).

-

Protocol:

-

House hamsters in appropriate biocontainment facilities.

-

Randomize animals into treatment and control groups.

-

Administer Galidesivir (e.g., 100 mg/kg) or placebo via intraperitoneal injection at specified time points relative to infection (e.g., 24 hours pre-infection, 1.5 hours post-infection, or 24 hours post-infection).

-

Challenge the hamsters intranasally with a defined dose of SARS-CoV-2 (e.g., 1 x 10^4 PFU).

-

Monitor the animals daily for clinical signs of disease and weight loss.

-

At predetermined time points, euthanize a subset of animals and collect lung tissue and other organs for viral load determination by qPCR and histopathological analysis.

-

Assess the efficacy of Galidesivir based on the reduction in viral load, lung pathology, and clinical signs compared to the placebo group.

-

NHP models are critical for evaluating the efficacy of therapeutics against highly pathogenic viruses like Ebola.[1][18]

-

Animals: Rhesus or cynomolgus macaques.

-

Virus: Ebola virus (e.g., Zaire ebolavirus).

-

Protocol:

-

Acclimatize NHPs to the biocontainment facility.

-

Challenge the animals with a lethal dose of Ebola virus.

-

Initiate treatment with Galidesivir (e.g., via intramuscular injection) at various time points post-infection (e.g., immediately, 24 hours, or 48 hours). A loading dose followed by maintenance doses may be employed.

-

Monitor the animals for clinical signs of Ebola virus disease, changes in blood parameters, and survival.

-

Collect blood samples periodically to determine viral load by qPCR.

-

The primary endpoint is survival. Efficacy is demonstrated by a significant increase in the survival rate in the Galidesivir-treated groups compared to the control group.

-

Conclusion

Galidesivir is a promising broad-spectrum antiviral with a well-defined mechanism of action targeting the viral RdRp. The quantitative data from in vitro and in vivo studies demonstrate its potential against a range of clinically significant RNA viruses. The experimental protocols provided in this guide offer a framework for the continued evaluation and development of Galidesivir and other novel antiviral agents. Further research is warranted to fully elucidate its clinical efficacy and to explore its potential role in the management of emerging viral diseases.

References

- 1. islandpharmaceuticals.com [islandpharmaceuticals.com]

- 2. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Galidesivir | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Galidesivir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Activity of Galidesivir in a Hamster Model of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics and safety of the nucleoside analog antiviral drug galidesivir administered to healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measure viral-induced cytopathic effects with a quantitative luminescence assay [moleculardevices.com]

- 14. ibtbioservices.com [ibtbioservices.com]

- 15. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]

- 16. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Activity of Galidesivir in a Hamster Model of SARS-CoV-2 [pubmed.ncbi.nlm.nih.gov]

- 18. Efficacy of Galidesivir against Ebola Virus Disease in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

Broad-Spectrum Antiviral Activity of Galidesivir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Galidesivir (BCX4430) is a broad-spectrum antiviral agent demonstrating significant potential for the treatment of a wide array of RNA virus infections. As an adenosine nucleoside analog, its mechanism of action is centered on the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of most RNA viruses. This technical guide provides a comprehensive overview of the in vitro and in vivo antiviral activity of Galidesivir, its mechanism of action, and detailed experimental methodologies for its evaluation. Quantitative data from numerous studies are presented in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate a deeper understanding of its therapeutic potential.

Mechanism of Action

Galidesivir exerts its antiviral effect through a multi-step intracellular process that culminates in the disruption of viral RNA synthesis.[1][2][3] The parent compound, an adenosine analog, is administered as a prodrug.[2] Upon entering a host cell, it is metabolized by cellular kinases into its active triphosphate form, Galidesivir-triphosphate (BCX4430-TP).[1][3][4][5] This active metabolite mimics the natural adenosine triphosphate (ATP) and is recognized as a substrate by the viral RNA-dependent RNA polymerase (RdRp).[1][2][3]

During the elongation of the nascent viral RNA strand, the viral RdRp incorporates BCX4430-TP into the growing chain.[1][4][5] Unlike some nucleoside analogs that cause immediate chain termination, Galidesivir acts as a non-obligate chain terminator.[6] This means that after its incorporation, one or two additional nucleotides may be added before RNA synthesis is prematurely halted.[4][6] This premature termination of RNA elongation effectively prevents the successful replication of the viral genome, thereby inhibiting the production of new infectious virus particles.[1][3] Notably, BCX4430-TP has shown a preference for viral RNA polymerase over host polymerases, which contributes to its therapeutic window.[1]

References

- 1. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Galidesivir Triphosphate Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Galidesivir (BCX4430): A Technical Guide for Researchers

An In-depth Review of the Adenosine Nucleoside Analog Antiviral

This technical guide provides a comprehensive overview of Galidesivir (BCX4430), a broad-spectrum antiviral agent developed by BioCryst Pharmaceuticals with funding from the National Institute of Allergy and Infectious Diseases (NIAID).[1] Initially investigated for Hepatitis C, its potent activity against a wide range of RNA viruses has led to its development as a potential treatment for severe and emerging viral diseases, including filovirus infections like Ebola and Marburg.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on Galidesivir's mechanism of action, in vitro efficacy, pharmacokinetics, safety profile, and relevant experimental protocols.

Mechanism of Action: Targeting Viral RNA Replication

Galidesivir is an adenosine nucleoside analog that functions as a direct-acting antiviral.[2] Its mechanism of action is centered on the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of most RNA viruses.[3][4] The process can be summarized in the following steps:

-

Cellular Uptake and Activation: Galidesivir, in its prodrug form, readily enters host cells.

-

Phosphorylation: Once inside the cell, host cellular kinases phosphorylate Galidesivir into its active triphosphate form, Galidesivir triphosphate (Gal-TP).[3]

-

Competition with ATP: Gal-TP mimics the natural adenosine triphosphate (ATP). This structural similarity allows it to compete with ATP for binding to the active site of the viral RdRp.

-

Incorporation into Viral RNA: The viral RdRp incorporates Gal-TP into the nascent viral RNA strand.

-

Premature Chain Termination: The incorporation of Gal-TP disrupts the normal process of RNA elongation, leading to premature termination of the growing RNA chain.[5] This halting of viral genome replication effectively stops the virus from propagating.

Molecular docking studies have suggested that Galidesivir can bind tightly to the RdRp of various viruses, including SARS-CoV-2, further supporting its role as a potent inhibitor of this key viral enzyme.[6][7]

Quantitative Data

In Vitro Antiviral Activity

Galidesivir has demonstrated broad-spectrum antiviral activity against more than 20 RNA viruses from nine different families.[2][8] The following table summarizes its efficacy, presented as the 50% effective concentration (EC50), and cytotoxicity, presented as the 50% cytotoxic concentration (CC50), against a range of viruses.

| Viral Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Filoviridae | Ebola Virus (EBOV) | HeLa | 3 - 12 | >1000 | >83 - >333 |

| Marburg Virus (MARV) | HeLa | 3 - 12 | >1000 | >83 - >333 | |

| Sudan Virus (SUDV) | HeLa | 3 - 12 | >1000 | >83 - >333 | |

| Orthomyxoviridae | Influenza A and B Viruses | MDCK | 1 - 5 | >1000 | >200 - >1000 |

| Paramyxoviridae | Measles Virus | Vero76 | 1.8 | >100 | >55.6 |

| Coronaviridae | MERS-CoV | Vero | >1.5 | >100 | >1.5 |

| SARS-CoV | Vero | >5.1 | >100 | >5.1 | |

| SARS-CoV-2 | Caco-2, Vero-76, Calu-3 | Moderate Activity | - | Favorable | |

| Flaviviridae | Yellow Fever Virus (YFV) | - | Low µM range | - | - |

| Zika Virus (ZIKV) | - | Low µM range | - | - | |

| Dengue Virus (DENV) | - | Low µM range | - | - | |

| West Nile Virus (WNV) | - | Low µM range | - | - | |

| Tick-borne Encephalitis Virus (TBEV) | - | Low µM range | - | - | |

| Bunyavirales | Rift Valley Fever Virus (RVFV) | Vero | 20.4 - 41.6 | >100 | >2.4 - >4.9 |

| Arenaviridae | Lassa Virus (LASV) | Vero | 43 | >100 | >2.3 |

| Junin Virus (JUNV) | Vero | 42.2 | >100 | >2.4 |

Note: The in vitro efficacy of Galidesivir can be cell-line dependent, as some cell lines, such as Vero cells, may not efficiently convert the prodrug to its active triphosphate form.[3]

Human Pharmacokinetics (Phase 1 Clinical Trials)

Phase 1 clinical trials in healthy adult volunteers have evaluated the pharmacokinetics of Galidesivir administered via both intramuscular (IM) and intravenous (IV) routes.[4] The drug was found to be generally safe and well-tolerated.[4]

Table 2.1: Pharmacokinetic Parameters of Intravenous (IV) Galidesivir in Healthy Adults (Single Dose)

| Dose | Cmax (ng/mL) | AUC (hr*ng/mL) |

| 5 mg/kg | - | - |

| 10 mg/kg | - | - |

| 15 mg/kg | - | - |

| 20 mg/kg | 20,500 | 44,600 |

Table 2.2: Pharmacokinetic Parameters of Intramuscular (IM) Galidesivir in Healthy Adults (Single Dose) [4]

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC0-last (hr*ng/mL) |

| 0.3 mg/kg | - | - | - |

| 1 mg/kg | - | - | - |

| 3 mg/kg | - | - | - |

| 10 mg/kg | - | - | - |

Note: Specific Cmax and AUC values for all dose cohorts in the IM study and lower doses in the IV study were not publicly available in the reviewed documents. The plasma concentration-time profile for both routes was characterized by rapid absorption, an initial rapid distribution and clearance phase, and an extended terminal elimination phase.[4]

Clinical Safety and Tolerability

Across Phase 1 clinical trials, Galidesivir was reported to be safe and generally well-tolerated in healthy volunteers.[4] No fatal events or related serious adverse events were reported.[4] Additionally, no clinically significant dose-related trends in laboratory values, vital signs, electrocardiograms, or echocardiograms were noted.[4] In a trial involving patients with COVID-19, Galidesivir was also found to be safe and generally well-tolerated.[3]

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity

This protocol provides a standardized method for determining the in vitro antiviral efficacy of Galidesivir.

Detailed Steps:

-

Cell Culture Preparation: Seed a suitable host cell line (e.g., Vero, HeLa, MDCK) into 6- or 12-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Drug Preparation: Prepare a stock solution of Galidesivir in an appropriate solvent (e.g., DMSO). On the day of the experiment, perform serial dilutions of the stock solution in a serum-free cell culture medium to achieve the desired final concentrations.

-

Virus Inoculum Preparation: Dilute the virus stock in a serum-free medium to a concentration that will produce a countable number of plaques (typically 50-100 plaques per well).

-

Infection: Remove the growth medium from the confluent cell monolayers. Add the virus inoculum, either pre-mixed with the different concentrations of Galidesivir or added simultaneously, to the respective wells. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).

-

Adsorption: Incubate the plates at 37°C for 1-2 hours to allow the virus to attach to and enter the cells.

-

Overlay: After the adsorption period, carefully remove the virus inoculum. Add a semi-solid overlay medium (e.g., 1.2% methylcellulose in culture medium) containing the corresponding concentrations of Galidesivir to each well. This overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.

-

Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for a period sufficient for plaque formation (this varies depending on the virus, typically 2-10 days).

-

Plaque Visualization: Once plaques are visible, fix the cells with a solution such as 10% formalin. After fixation, remove the overlay and stain the cell monolayer with a dye like 0.1% crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration relative to the virus-only control. The EC50 value, the concentration of Galidesivir that inhibits plaque formation by 50%, can then be determined using a dose-response curve fitting software.

RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This protocol outlines a general method for assessing the direct inhibitory effect of Galidesivir triphosphate on viral RdRp activity.

Detailed Steps:

-

Reagent Preparation:

-

Viral RdRp: Purify the recombinant viral RdRp enzyme.

-

RNA Template/Primer: Synthesize or purchase a suitable RNA template and a labeled (e.g., radioactive or fluorescent) primer.

-

Nucleoside Triphosphates (NTPs): Prepare a stock solution containing ATP, GTP, CTP, and UTP.

-

Galidesivir Triphosphate (Gal-TP): Prepare a stock solution of the active triphosphate form of Galidesivir.

-

-

Reaction Setup:

-

In a microcentrifuge tube or multi-well plate, combine the reaction buffer, purified RdRp enzyme, and the RNA template/primer.

-

Add varying concentrations of Gal-TP to different reaction tubes. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the reaction by adding the mixture of natural NTPs.

-

-

Incubation: Incubate the reaction mixtures at the optimal temperature for the specific RdRp enzyme (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).

-

Product Detection and Quantification:

-

Stop the reaction by adding a quenching buffer (e.g., EDTA).

-

Separate the RNA products by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize and quantify the amount of full-length and terminated RNA products using an appropriate detection method (e.g., phosphorimaging for radiolabeled primers or fluorescence scanning for fluorescently labeled primers).

-

-

Data Analysis:

-

Quantify the amount of RNA synthesis in the presence of different concentrations of Gal-TP relative to the no-inhibitor control.

-

Calculate the IC50 value, which is the concentration of Gal-TP that inhibits RdRp activity by 50%, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion

Galidesivir (BCX4430) is a promising broad-spectrum antiviral with a well-defined mechanism of action targeting the viral RNA-dependent RNA polymerase. Its in vitro efficacy against a wide range of clinically significant RNA viruses, coupled with a favorable pharmacokinetic and safety profile in early-phase clinical trials, underscores its potential as a valuable tool in the fight against emerging and re-emerging viral diseases. Further clinical development and research will be crucial in determining its therapeutic role in treating infections such as those caused by filoviruses and other high-threat viral pathogens. This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the potential of this important antiviral compound.

References

- 1. researchgate.net [researchgate.net]

- 2. BioCryst Begins Clinical Trial with Galidesivir for Treatment of Patients with COVID-19 | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]

- 3. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and safety of the nucleoside analog antiviral drug galidesivir administered to healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Galidesivir | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. RNA-Dependent RNA Polymerase as a Target for COVID-19 Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances made in the synthesis of small drug molecules for clinical applications: An insight - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antiviral Spectrum of Galidesivir Against RNA Viruses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galidesivir (BCX4430) is a broad-spectrum antiviral agent, an adenosine nucleoside analog, demonstrating significant potential for treating a wide array of emerging RNA viral diseases.[1][2] Its mechanism of action involves the targeting of the viral RNA-dependent RNA polymerase (RdRp), an enzyme critical for the replication of most RNA viruses.[1][3][4] This technical guide provides an in-depth overview of the in vitro antiviral spectrum of Galidesivir against various RNA viruses, complete with quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.

Mechanism of Action

Galidesivir is a prodrug that, upon entering a host cell, is metabolized into its active triphosphate form. This active metabolite then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). By mimicking the natural adenosine triphosphate (ATP), it is incorporated into the nascent viral RNA strand, leading to premature chain termination and the cessation of viral replication.[4][5]

Caption: Mechanism of action of Galidesivir.

Data Presentation: In Vitro Antiviral Activity of Galidesivir

The antiviral efficacy of Galidesivir has been evaluated against a multitude of RNA viruses in various cell lines. The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values, providing a quantitative measure of its potency and selectivity. A higher selectivity index (SI = CC50/EC50) indicates a more favorable safety and efficacy profile.

| Viral Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Arenaviridae | Lassa virus (LASV) | Vero | 43.0 | >100 | >2.3 | [2] |

| Junin virus (JUNV) | Vero | 42.2 | >100 | >2.4 | [2] | |

| Bunyaviridae | Rift Valley Fever virus (RVFV) | Vero | 20.4 | >100 | >4.9 | [2] |

| La Crosse virus (LACV) | Vero | 13.3 | >100 | >7.5 | [2] | |

| Coronaviridae | MERS-CoV | Vero E6 | 68.4 | >100 | >1.5 | [2] |

| SARS-CoV | Vero 76 | 57.7 | >300 | >5.2 | [2] | |

| Filoviridae | Marburg virus (MARV) | HeLa | 4.4 - 6.7 | >38 | >5.7 - >8.6 | [2] |

| Ebola virus (EBOV) | HeLa | 11.8 | >100 | >8.5 | [2] | |

| Sudan virus (SUDV) | HeLa | 3.4 | >100 | >29.4 | [2] | |

| Flaviviridae | Yellow Fever virus (YFV) | Vero | 2.3 | >100 | >43.5 | [2] |

| Dengue virus (DENV) | Vero 76 | 32.8 | >295 | >9.0 | [2] | |

| Zika virus (ZIKV) | Vero | 1.5 - 2.3 | >100 | >43.5 - >66.7 | [2] | |

| West Nile virus (WNV) | Vero | 11.4 | >100 | >8.8 | [2] | |

| Orthomyxoviridae | Influenza A virus (IAV) | MDCK | 10.7 | >296 | >27.7 | [2] |

| Paramyxoviridae | Measles virus (MeV) | Vero 76 | 1.8 | >300 | >167 | [6] |

| Nipah virus (NiV) | HeLa | 41.9 | >100 | >2.4 | [2] | |

| Picornaviridae | Human Rhinovirus 14 (HRV-14) | HeLa | 3.4 | >297 | >87.4 | [2] |

| Pneumoviridae | Respiratory Syncytial Virus (RSV) | MA104 | 11.0 | >89 | >8.1 | [2] |

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to determine the antiviral activity of Galidesivir.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.

Materials:

-

Susceptible host cell line (e.g., Vero, HeLa)

-

Virus stock with a known titer

-

Galidesivir stock solution

-

Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

Cell viability stain (e.g., Neutral Red, Crystal Violet)

-

Plate reader (spectrophotometer)

Procedure:

-

Cell Seeding: Seed a 96-well plate with host cells at a density that will form a confluent monolayer within 24 hours.

-

Compound Dilution: Prepare serial dilutions of Galidesivir in cell culture medium with a reduced serum concentration (e.g., 2% FBS).

-

Treatment and Infection:

-

Remove the growth medium from the cell monolayer.

-

Add the diluted Galidesivir to the wells. Include wells for cell controls (no virus, no compound) and virus controls (virus, no compound).

-

Infect the cells (except for cell control wells) with the virus at a multiplicity of infection (MOI) predetermined to cause significant CPE in 3-5 days.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator until 80-100% CPE is observed in the virus control wells.

-

Staining and Quantification:

-

Remove the medium and stain the cells with a viability dye (e.g., 0.5% Crystal Violet solution).

-

After an appropriate incubation period, wash the plate to remove excess stain and allow it to dry.

-

Solubilize the stain (e.g., with methanol) and measure the absorbance at a specific wavelength (e.g., 570 nm for Crystal Violet) using a plate reader.

-

-

Data Analysis: Calculate the EC50 value by determining the concentration of Galidesivir that inhibits the viral cytopathic effect by 50% compared to the virus control. The CC50 value is determined in parallel on uninfected cells.

Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques in the presence of an antiviral compound.

Materials:

-

Confluent monolayer of susceptible host cells in 6-well or 12-well plates

-

Virus stock with a known titer

-

Galidesivir stock solution

-

Cell culture medium

-

Overlay medium (e.g., containing agarose or methylcellulose)

-

Fixative solution (e.g., 10% formalin)

-

Staining solution (e.g., 0.1% Crystal Violet)

Procedure:

-

Cell Seeding: Grow a confluent monolayer of host cells in multi-well plates.

-

Compound Treatment: Pre-treat the cell monolayers with various concentrations of Galidesivir for a specified period.

-

Infection: Infect the cells with a viral dilution calculated to produce a countable number of plaques (e.g., 50-100 PFU/well).

-

Overlay: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium containing the respective concentrations of Galidesivir. This restricts the spread of the virus to adjacent cells.

-

Incubation: Incubate the plates until visible plaques are formed.

-

Fixing and Staining:

-

Fix the cells with a fixative solution.

-

Remove the overlay and stain the cell monolayer with Crystal Violet.

-

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the EC50 value as the concentration of Galidesivir that reduces the number of plaques by 50% compared to the untreated virus control.

Virus Yield Reduction Assay

This assay measures the inhibition of the production of new infectious virus particles.

Materials:

-

Susceptible host cells

-

Virus stock

-

Galidesivir stock solution

-

Cell culture medium

-

96-well plates for titration

Procedure:

-

Infection and Treatment: Infect a monolayer of host cells with the virus at a specific MOI in the presence of serial dilutions of Galidesivir.

-

Incubation: Incubate the treated and infected cells for a full viral replication cycle (e.g., 24-72 hours).

-

Harvesting: After incubation, harvest the cell culture supernatant (and/or cell lysate) which contains the progeny virus.

-

Titration: Determine the titer of the harvested virus from each treatment condition by performing a serial dilution and infecting fresh cell monolayers in a 96-well plate (e.g., using a TCID50 assay).

-

Data Analysis: The EC50 is the concentration of Galidesivir that reduces the virus yield by 50% (or 1-log10) compared to the untreated control.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the in vitro screening of antiviral compounds like Galidesivir.

Caption: General workflow for in vitro antiviral screening.

References

- 1. benchchem.com [benchchem.com]

- 2. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 3. pblassaysci.com [pblassaysci.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

Audience: Researchers, scientists, and drug development professionals.

Introduction

Galidesivir (BCX4430) is an investigational broad-spectrum antiviral agent classified as an adenosine nucleoside analog. Developed by BioCryst Pharmaceuticals with funding from U.S. government agencies like the National Institute of Allergy and Infectious Diseases (NIAID), it was initially explored for hepatitis C and subsequently for high-threat pathogens such as Ebola, Marburg, and Zika viruses.[1] Its mechanism of action, targeting the highly conserved viral RNA-dependent RNA polymerase (RdRp), makes it a candidate for activity against a wide range of RNA viruses, including members of the Coronaviridae family.[2][3] This document provides a detailed technical guide on the mechanism of action, quantitative antiviral data, and experimental protocols related to the evaluation of Galidesivir against coronaviruses.

Mechanism of Action

Galidesivir is a prodrug that must be metabolized intracellularly to exert its antiviral effect.[2][4] As an adenosine analog, its core mechanism involves the disruption of viral RNA synthesis.[3]

The process unfolds in several steps:

-

Cellular Uptake: Galidesivir enters the host cell.

-

Anabolic Phosphorylation: Host cellular kinases sequentially phosphorylate Galidesivir, converting it first to a monophosphate and ultimately to its active triphosphate form, Galidesivir triphosphate (Gal-TP or BCX4430-TP).[2][5][6][7] This conversion is a critical, rate-limiting step, and its efficiency can vary between different cell types.[2][4]

-

RdRp Inhibition: The viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral genome replication and transcription, mistakes Gal-TP for its natural counterpart, adenosine triphosphate (ATP).[2][5]

-

Chain Termination: Gal-TP is incorporated into the nascent viral RNA strand by the RdRp.[2][6] The structural modifications in the Galidesivir molecule prevent the formation of the next phosphodiester bond, leading to the premature termination of RNA chain elongation.[5][6] This halting of RNA synthesis effectively stops viral replication.[7]

Computational modeling studies have supported the potential for Galidesivir to bind effectively to the RdRp of SARS-CoV-2.[1][2] Furthermore, resistance to the compound has been linked to a single amino acid substitution in the active site of the viral RdRp, confirming its targeted mechanism of action.[2]

Quantitative Antiviral Activity

Galidesivir has demonstrated in vitro activity against several coronaviruses. In vivo efficacy has been evaluated in a hamster model for SARS-CoV-2.

In Vitro Data

The antiviral potency of Galidesivir is measured by its 50% effective concentration (EC50), while its effect on host cell viability is measured by the 50% cytotoxic concentration (CC50).

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| MERS-CoV | Vero E6 | 68.4 | >100 | >1.5 | [1] |

| SARS-CoV | Vero | 57.7 | >100 | >1.7 | [1] |

| SARS-CoV-2 | Vero | Largely unexplored | - | - | [1] |

Note: The antiviral activity of Galidesivir can be underestimated in certain cell lines, such as Vero cells, which are known to inefficiently convert the prodrug to its active triphosphate form.[1][2][4]

In Vivo Data

The Syrian golden hamster is a suitable model for SARS-CoV-2 as the virus replicates efficiently and causes lung pathology similar to that seen in humans with mild-to-moderate COVID-19.[1][8]

| Parameter | Treatment Group | Control Group (Vehicle) | Outcome | Reference |

| Body Weight | 100 mg/kg BID, initiated 24h pre-infection | Vehicle | Significantly less weight loss on days 3-6 post-infection (p < 0.01) | [1] |

| Lung Pathology | 100 mg/kg BID, initiated 24h pre-infection | Vehicle | Reduced lung pathology compared to controls | [1][9] |

| Clinical Signs | 100 mg/kg BID, initiated 24h or 4h post-infection | Vehicle | No significant difference in daily clinical scores | [1] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of antiviral efficacy studies. The following sections describe representative protocols for in vitro and in vivo evaluations.

In Vitro Antiviral Assay Protocol: Cytopathic Effect (CPE) Inhibition Assay

This protocol outlines a standard method for determining the EC50 of Galidesivir against a coronavirus by measuring the inhibition of virus-induced cytopathic effect (CPE).[10][11][12]

1. Materials:

-

Cell Line: Vero E6 cells (or other susceptible cell lines like A549-ACE2).[10][11]

-

Virus: SARS-CoV-2, MERS-CoV, or SARS-CoV stock with a known titer (TCID50/mL).

-

Compound: Galidesivir stock solution (e.g., in DMSO).

-

Media: Growth medium (e.g., DMEM with 10% FBS) and infection medium (e.g., DMEM with 2% FBS).

-

Reagents: Cell viability stain (e.g., Crystal Violet, Neutral Red) or luminescent assay kit (e.g., CellTiter-Glo®).[13]

-

Labware: 96-well flat-bottom cell culture plates.

2. Procedure:

-

Cell Seeding: Seed Vero E6 cells into 96-well plates at a density of 2 x 10⁴ cells/well in 100 µL of growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to form a confluent monolayer.[13]

-

Compound Dilution: Prepare a serial dilution series of Galidesivir in infection medium. A typical range involves 8 to 10 points of 3-fold dilutions.[10] Also prepare a "virus control" (medium with no compound) and a "cell control" (medium with no compound, no virus).

-

Infection: Remove the growth medium from the cells. Add 50 µL of the diluted compound to the appropriate wells, followed by 50 µL of virus diluted in infection medium to achieve a target Multiplicity of Infection (MOI) of ~0.01.[12][13] For cell control wells, add 100 µL of infection medium only.

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂, until clear CPE is visible in the virus control wells.[13]

-

Endpoint Measurement (Crystal Violet Staining):

-

Carefully remove the medium.

-

Fix the cells with 100 µL of 10% formalin for at least 30 minutes.[13]

-

Remove formalin and stain the cells with 0.1% Crystal Violet solution for 10-15 minutes.

-

Wash the plates with water to remove excess stain and allow them to dry.

-

Solubilize the stain with methanol and read the absorbance at ~570 nm.

-

-

Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls. Plot the percent inhibition against the log of the compound concentration and use non-linear regression (four-parameter variable slope) to determine the EC50 value.[10] A parallel assay without virus is run to determine the CC50.

In Vivo Efficacy Protocol: Syrian Hamster Model of SARS-CoV-2

This protocol describes a representative study to evaluate the in vivo efficacy of Galidesivir against SARS-CoV-2 infection in Syrian hamsters.[1][8][14]

1. Materials & Subjects:

-

Animals: 6- to 8-week-old male or female Syrian golden hamsters (Mesocricetus auratus).

-

Housing: Biosafety Level 3 (BSL-3) animal facility.

-

Virus: SARS-CoV-2 isolate (e.g., UT-NCGM02) with a known PFU/mL titer.[14]

-

Compound: Galidesivir formulated for parenteral administration (e.g., intramuscular, IM).

2. Procedure:

-

Acclimatization: Animals are acclimatized for several days before the study begins. Baseline body weights are recorded.

-

Group Allocation: Animals are randomly assigned to treatment groups (e.g., n=8-10 per group):

-

Group 1: Galidesivir (e.g., 100 mg/kg, BID, IM), initiated 24h pre-infection.

-

Group 2: Galidesivir (e.g., 100 mg/kg, BID, IM), initiated 4h post-infection.

-

Group 3: Vehicle control, administered on the same schedule as Group 1.

-

Group 4: Mock-infected control (receives vehicle and sterile PBS instead of virus).

-

-

Treatment: Administer Galidesivir or vehicle via the specified route (IM) and schedule for the duration of the study (e.g., 7 days).

-

Viral Challenge: Animals are anesthetized and intranasally inoculated with a target dose of SARS-CoV-2 (e.g., 10⁵ PFU) in a small volume (~100 µL).[14]

-

Monitoring: Monitor animals daily for a set period (e.g., 7-14 days) for:

-

Body weight changes.[14]

-

Clinical signs of disease (ruffled fur, labored breathing, etc.) using a scoring system.

-

-

Endpoint Analysis (e.g., Day 4 or 7 post-infection):

-

A subset of animals from each group is euthanized.

-

Lung Viral Titer: Lung tissue is harvested, homogenized, and viral load is quantified via plaque assay or qRT-PCR.[14]

-

Histopathology: Lung tissue is fixed in 10% formalin, embedded in paraffin, sectioned, and stained (e.g., H&E) to assess lung injury and inflammation.

-

-

Data Analysis: Compare body weight changes, clinical scores, lung viral titers, and pathology scores between the treatment and vehicle control groups using appropriate statistical tests (e.g., ANOVA, t-test).

Clinical Evaluation against SARS-CoV-2

Based on its broad-spectrum potential, Galidesivir was advanced into a clinical trial for patients with COVID-19 (NCT03891420).[15][16]

-

Study Design: The trial was a randomized, double-blind, placebo-controlled study conducted in Brazil.[15][16] It was designed in two parts. Part 1 was a dose-ranging phase where hospitalized adults with moderate-to-severe COVID-19 were randomized (3:1) to receive intravenous (IV) Galidesivir or a placebo every 12 hours for 7 days.[15][16]

-

Endpoints: Efficacy measures included time to clinical improvement, time to hospital discharge, reduction in viral load in respiratory specimens (measured by PCR), and all-cause mortality.[16]

-

Outcome: The initial results from Part 1 showed that Galidesivir was generally safe and well-tolerated.[2] Furthermore, the treatment was associated with a dose-dependent decline in SARS-CoV-2 viral RNA levels in the respiratory tract.[2] However, the study was not powered to demonstrate clinical efficacy, and a subsequent decision was made to terminate the trial as early results did not show a clinical benefit of Galidesivir compared to placebo.[17]

Conclusion

Galidesivir is a potent adenosine nucleoside analog that functions as a direct-acting antiviral by terminating viral RNA synthesis via inhibition of the RdRp enzyme. It has demonstrated in vitro activity against MERS-CoV and SARS-CoV. In a hamster model of SARS-CoV-2, prophylactic administration of Galidesivir reduced lung pathology and mitigated weight loss, indicating biological activity.[1] However, despite showing an effect on viral load in early clinical studies, this did not translate to a demonstrable clinical benefit in hospitalized COVID-19 patients, leading to the discontinuation of its development for this indication.[2][17] The data gathered underscore the challenges of translating in vitro and in vivo preclinical efficacy into clinical success, but the compound remains an important tool for research into broad-spectrum antiviral agents.

References

- 1. Activity of Galidesivir in a Hamster Model of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Making sure you're not a bot! [dukespace.lib.duke.edu]

- 5. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

- 6. Galidesivir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Galidesivir | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Activity of Galidesivir in a Hamster Model of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

- 11. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]

- 12. biorxiv.org [biorxiv.org]

- 13. benchchem.com [benchchem.com]

- 14. Syrian hamsters as a small animal model for SARS-CoV-2 infection and countermeasure development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. BioCryst Begins Clinical Trial with Galidesivir for Treatment of Patients with COVID-19 | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]

- 17. go.drugbank.com [go.drugbank.com]

Galidesivir's efficacy in filovirus infection models like Ebola and Marburg

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galidesivir (BCX4430) is a broad-spectrum antiviral agent that has demonstrated significant potential as a medical countermeasure against high-priority viral threats, including filoviruses such as Ebola virus (EBOV) and Marburg virus (MARV).[1][2] Developed by BioCryst Pharmaceuticals with funding from the National Institute of Allergy and Infectious Diseases (NIAID) and the Biomedical Advanced Research and Development Authority (BARDA), Galidesivir is an adenosine nucleoside analog designed to inhibit viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.[3][4] This technical guide provides an in-depth overview of the preclinical efficacy of Galidesivir in filovirus infection models, presenting key quantitative data, experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action

Galidesivir is a prodrug that, upon administration, is metabolized within host cells into its active triphosphate form.[3][5] This active metabolite, Galidesivir triphosphate, acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase. It mimics the natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA strand.[6] This incorporation leads to premature chain termination, thereby halting viral replication.[3][7]

Caption: Mechanism of action of Galidesivir in inhibiting filovirus replication.

In Vitro Efficacy

Galidesivir has demonstrated potent antiviral activity against various strains of Ebola and Marburg viruses in cell-based assays. The following table summarizes the available quantitative data on its in vitro efficacy.

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Ebola Virus | HeLa | 3 - 12 | >200 | >16.7 - >66.7 | [1] |

| Marburg Virus | HeLa | 4.4 - 6.7 | >200 | >29.8 - >45.5 | [1] |

Experimental Protocol: Plaque Reduction Assay (General Methodology)

While specific, detailed protocols for every cited study are not publicly available, a general methodology for assessing antiviral efficacy using a plaque reduction assay is as follows. This protocol is based on standardized methods for filovirus research.[8]

Caption: Generalized workflow for a plaque reduction assay to determine antiviral efficacy.

In Vivo Efficacy in Non-Human Primate Models

The efficacy of Galidesivir has been rigorously evaluated in non-human primate (NHP) models of filovirus infection, which are considered the gold standard for predicting human outcomes under the FDA's Animal Rule.[9][10]

Marburg Virus Efficacy Studies

Galidesivir has demonstrated high survival rates in cynomolgus macaques infected with Marburg virus.

| Animal Model | Treatment Initiation (post-infection) | Dosing Regimen | Survival Rate | Reference |

| Cynomolgus Macaques | 1 hour, 24 hours, or 48 hours | 15 mg/kg BID for 14 days | 94% overall, 100% at 24 & 48 hrs | [9] |

Ebola Virus Efficacy Studies

Studies in rhesus macaques have shown that Galidesivir is also effective against Ebola virus infection.

| Animal Model | Treatment Initiation (post-infection) | Dosing Regimen | Survival Rate | Reference |

| Rhesus Macaques | Immediately | 25 mg/kg BID | 100% | [11] |

| Rhesus Macaques | 48 hours | 100 mg/kg BID loading dose, then 25 mg/kg BID for 9 days | 100% | [9][11] |

| Rhesus Macaques | 72 hours | 100 mg/kg BID loading dose, then 25 mg/kg BID for 9 days | 67% | [9][11] |

Experimental Protocol: Non-Human Primate Efficacy Study (General Methodology)

The following diagram outlines a generalized experimental workflow for evaluating the efficacy of an antiviral agent in a non-human primate model of filovirus infection.

Caption: Generalized workflow for a non-human primate antiviral efficacy study.

Viral Load Quantification: Viral load in plasma and other bodily fluids is typically quantified using quantitative reverse transcription polymerase chain reaction (qRT-PCR) assays targeting specific viral genes. While the exact primer and probe sequences may vary between studies, the fundamental principle involves reverse transcribing the viral RNA to cDNA, followed by PCR amplification and real-time detection of the amplified product.

Pharmacokinetics

Pharmacokinetic studies in healthy human subjects have shown that Galidesivir administered via intramuscular (IM) or intravenous (IV) routes is generally safe and well-tolerated.[4] The plasma concentration-time profile is characterized by rapid absorption, an initial rapid distribution and clearance phase, and an extended terminal elimination phase.[4]

Conclusion

Galidesivir has demonstrated potent in vitro activity and, more importantly, high rates of survival in stringent non-human primate models of both Ebola and Marburg virus infections.[9][11] Its mechanism of action as a viral RNA polymerase inhibitor provides a clear rationale for its broad-spectrum antiviral activity.[3] The robust preclinical data package supports the continued development of Galidesivir as a critical medical countermeasure for filovirus diseases, with a potential regulatory pathway through the FDA's Animal Rule.[10] Further studies to optimize dosing regimens and to continue to evaluate its safety and efficacy are ongoing.

References

- 1. researchgate.net [researchgate.net]

- 2. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Galidesivir | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. BioCryst Completes Phase 1 Clinical Trial of Galidesivir | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

- 7. Galidesivir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. mdpi.com [mdpi.com]

- 9. islandpharmaceuticals.com [islandpharmaceuticals.com]

- 10. Island Pharmaceuticals Employs FDA Animal Rule in Development of Galidesivir to Counter Deadly Marburg Virus [smallcaps.com.au]

- 11. Efficacy of Galidesivir against Ebola Virus Disease in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Galidesivir (BCX4430): A Broad-Spectrum Antiviral Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Galidesivir (BCX4430) is a novel adenosine nucleoside analog demonstrating broad-spectrum antiviral activity against a wide array of RNA viruses. Developed by BioCryst Pharmaceuticals with significant funding from U.S. government agencies such as the National Institute of Allergy and Infectious Diseases (NIAID), Galidesivir has progressed from a promising preclinical candidate to a clinical-stage therapeutic. Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many pathogenic viruses. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Galidesivir, including detailed experimental protocols, quantitative data from key preclinical and clinical studies, and visualizations of its mode of action and development workflows.

Introduction and Discovery

Galidesivir was identified through a research program focused on discovering broad-spectrum antiviral agents.[1] It is a C-adenosine nucleoside analog, a class of compounds known for their potential to interfere with viral replication.[1] Initially investigated for hepatitis C, its potent activity against a range of high-priority viral pathogens, including filoviruses (Ebola, Marburg), flaviviruses (Zika, Yellow Fever), and coronaviruses, shifted its developmental focus towards emerging infectious diseases and biodefense.[1][2] The development of Galidesivir has been substantially supported by contracts from NIAID and the Biomedical Advanced Research and Development Authority (BARDA).[3]

Mechanism of Action

Galidesivir is a prodrug that, upon entering a host cell, is metabolized into its active triphosphate form by host cell kinases.[1][4] This active metabolite, BCX4430-triphosphate, acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[4][5] It mimics the natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA strand.[1][4] The incorporation of BCX4430-monophosphate leads to premature chain termination, thereby halting viral RNA replication.[1][4][5] Computational modeling and in vitro assays have demonstrated that Galidesivir's triphosphate form effectively binds to the active site of the RdRp of various RNA viruses.[4]

Preclinical Development

Galidesivir has undergone extensive preclinical evaluation, demonstrating efficacy in various in vitro and in vivo models against a multitude of RNA viruses.

In Vitro Antiviral Activity

The broad-spectrum nature of Galidesivir has been established through its activity against more than 20 RNA viruses from nine different families.[3] The half-maximal effective concentration (EC50) values are typically in the low to mid-micromolar range.[4]

Table 1: In Vitro Antiviral Activity of Galidesivir (BCX4430)

| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Filoviridae | Ebola virus (Zaire) | Vero E6 | 1.8 | >100 | >55 | [6] |

| Marburg virus (Angola) | Vero E6 | 2.5 | >100 | >40 | [6] | |

| Flaviviridae | Yellow Fever virus | Vero | 14.2 | >100 | >7 | [7] |

| Zika virus | Vero | 19 | >100 | >5.3 | [7] | |

| Dengue virus | Vero | 11.1 | >100 | >9.0 | [7] | |

| West Nile virus | PS | 2.3 | >100 | >43.5 | [7] | |

| Coronaviridae | MERS-CoV | Vero E6 | 8.0 | >100 | >12.5 | [6] |

| SARS-CoV | Vero E6 | 7.4 | >100 | >13.5 | [6] | |

| SARS-CoV-2 | Caco-2 | 3.5 (EC90) | >100 | >28.6 | [8] | |

| SARS-CoV-2 | Vero-76 | 1.7 (EC90) | >100 | >58.8 | [8] | |

| Arenaviridae | Lassa virus | Vero | 43.0 | >100 | >2.3 | [9] |

| Junin virus | Vero | 42.2 | >100 | >2.4 | [9] | |

| Bunyaviridae | Rift Valley Fever virus | Vero | 20.4 - 41.6 | >100 | >2.4 - >4.9 | [9] |

| La Crosse virus | Vero | 13.3 | >100 | >7.5 | [9] | |

| Paramyxoviridae | Respiratory Syncytial Virus | HEp-2 | 11.0 | >100 | >9.1 | [9] |

| Picornaviridae | Human Rhinovirus 16 | H1-HeLa | 3.4 | >100 | >29.4 | [9] |

A common method for determining the in vitro antiviral activity of Galidesivir is the viral yield reduction assay.

-

Cell Culture: Appropriate cell lines (e.g., Vero E6 for Filoviruses and Coronaviruses, HEp-2 for RSV) are seeded in 96-well plates and incubated until a confluent monolayer is formed.

-

Compound Preparation: Galidesivir is serially diluted in cell culture medium to achieve a range of concentrations.

-

Viral Infection: The cell monolayers are infected with the virus at a specific multiplicity of infection (MOI).

-

Treatment: After a viral adsorption period (typically 1 hour), the virus-containing medium is removed, and the cells are washed. The different dilutions of Galidesivir are then added to the wells.

-

Incubation: The plates are incubated for a period that allows for viral replication (e.g., 48-72 hours).

-

Quantification of Viral Yield: The supernatant from each well is collected, and the amount of progeny virus is quantified using methods such as a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.

-

Cytotoxicity Assay: In parallel, the cytotoxicity of Galidesivir on uninfected cells is determined using an assay that measures cell viability (e.g., MTS or neutral red uptake assay) to determine the 50% cytotoxic concentration (CC50).

-

Data Analysis: The EC50 is calculated as the drug concentration that reduces the viral yield by 50% compared to untreated controls. The Selectivity Index (SI) is calculated as the ratio of CC50 to EC50.

In Vivo Efficacy in Animal Models

Galidesivir has demonstrated significant efficacy in various animal models of viral diseases, often showing greater potency than predicted by in vitro studies.[4][9]

Table 2: In Vivo Efficacy of Galidesivir (BCX4430) in Animal Models

| Virus | Animal Model | Dosing Regimen | Key Findings | Reference |

| Marburg virus | Cynomolgus Macaques | 10 mg/kg IM, BID for 10 days, initiated up to 48h post-infection | 100% survival | [6] |

| Ebola virus | Rhesus Macaques | 25 mg/kg IM, BID for 11 days, initiated immediately post-infection | 100% survival | [10] |

| Yellow Fever virus | Syrian Hamsters | 12.5 mg/kg/day IP, BID for 7 days | 100% survival, significant reduction in viremia and liver enzymes | [3] |

| Zika virus | Rhesus Macaques | 100 mg/kg IM loading dose, then 25 mg/kg BID for 9 days, initiated up to 72h post-infection | Abrogation of viremia, reduced viral load in bodily fluids | [2][11] |

| Rift Valley Fever virus | Syrian Hamsters | 400 mg/kg IP loading dose, then 100 mg/kg BID | 70% survival, reduced viral loads in serum and tissues | [12] |

| SARS-CoV-2 | Syrian Hamsters | 100 mg/kg IP, BID, initiated 24h pre-infection | Reduced lung pathology | [8] |

The Syrian golden hamster model is a well-established model for Yellow Fever virus infection.[3][13]

-

Animals: Female Syrian golden hamsters are used.

-

Virus: A hamster-adapted strain of Yellow Fever virus (e.g., Jimenez strain) is used for challenge.

-

Infection: Hamsters are infected via intraperitoneal (IP) injection with a lethal dose of the virus.

-

Treatment: Galidesivir is administered via IP injection, typically twice daily (BID) for a specified duration (e.g., 7 days). Treatment can be initiated at various time points relative to infection to assess the therapeutic window.

-

Monitoring: Animals are monitored daily for clinical signs of disease, including weight loss and mortality, for a period of 21 days.

-

Endpoint Analysis: On specific days post-infection, subgroups of animals may be euthanized to collect blood and tissues for virological and biochemical analysis. This includes quantifying viral titers in serum and liver (e.g., by plaque assay) and measuring serum alanine aminotransferase (ALT) levels as a marker of liver damage.

-

Data Analysis: Survival curves are analyzed using methods such as the log-rank test. Viral titers and ALT levels are compared between treated and control groups using appropriate statistical tests.

Clinical Development

Following promising preclinical results, Galidesivir advanced into clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans.

Phase 1 Clinical Trials in Healthy Volunteers

Two Phase 1, randomized, double-blind, placebo-controlled, dose-ranging studies were conducted in healthy adult subjects to evaluate the safety and pharmacokinetics of intramuscular (IM) and intravenous (IV) formulations of Galidesivir.[14][15]

-

Study 1 (IM formulation; NCT02319772): This study assessed single ascending doses (0.3 to 10 mg/kg) and multiple daily doses (2.5 to 10 mg/kg for 7 days).[14]

-

Study 2 (IV formulation; NCT03800173): This study evaluated single ascending doses (5 to 20 mg/kg).[14]